

synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid for pharmaceutical intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Nitrophenyl)propanoic acid

Cat. No.: B181183

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Application Note: Synthesis of 3-Amino-3-(2-nitrophenyl)propionic Acid

Introduction

3-Amino-3-(2-nitrophenyl)propionic acid is a valuable building block in the synthesis of pharmaceutical intermediates. Its structure, featuring both an amino acid moiety and a nitro-substituted aromatic ring, makes it a versatile precursor for a variety of complex organic molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the amino acid portion allows for incorporation into peptide chains or other biocompatible structures. This application note provides a detailed protocol for the one-pot synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid.

Experimental Overview

The synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid can be achieved through a one-pot reaction involving the condensation of o-nitrobenzaldehyde, malonic acid, and ammonium formate in the presence of formic acid.^[1] This method is efficient and yields the desired product in a good yield.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid.

Parameter	Value	Reference
Starting Material 1	o-Nitrobenzaldehyde (20.4 g, 0.135 mol)	[1]
Starting Material 2	Malonic Acid (18.3 g, 0.176 mol)	[1]
Starting Material 3	Formic Acid (20.3 mL, 0.539 mol)	[1]
Reagent	Ammonium Formate (21.3 g, 0.338 mol)	[1]
Solvent	None (neat reaction)	
Final Product	3-Amino-3-(2-nitrophenyl)propionic acid	[1]
Yield	18.33 g (64.6%)	[1]
Appearance	Yellow solid	[1]

Experimental Protocol

Materials:

- o-Nitrobenzaldehyde
- Malonic Acid
- Formic Acid
- Ammonium Formate
- Concentrated Hydrochloric Acid
- 50% Potassium Hydroxide Solution
- Ethyl Acetate

- Water
- Reaction flask equipped with a magnetic stirrer and heating mantle
- Standard laboratory glassware

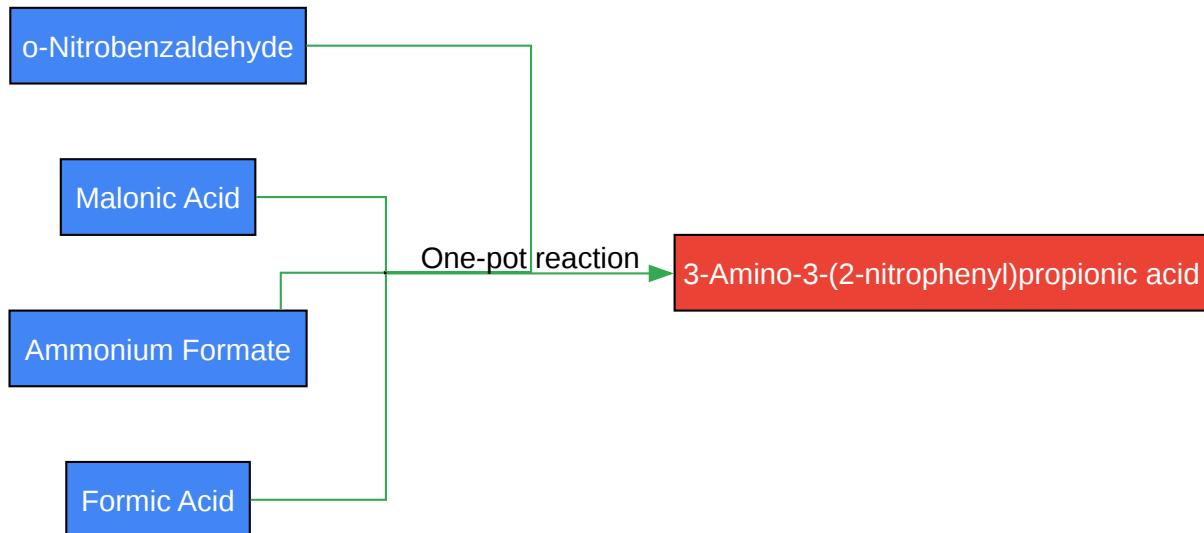
Procedure:

- To a suitable reaction flask, add o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol).[1]
- Stir the mixture at 45°C for 30 minutes.[1]
- Add ammonium formate (21.3 g, 0.338 mol) to the reaction mixture.[1]
- Increase the reaction temperature to 70°C and stir for one hour.[1]
- Further, increase the temperature to 95°C and continue stirring for four hours.[1]
- After four hours, add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.[1]
- Cool the reaction mixture and add 25 mL of water.[1]
- Wash the mixture twice with ethyl acetate (2 x 25 mL).[1]
- Separate the aqueous phase and adjust the pH to 4.2 using a 50% potassium hydroxide solution to precipitate the product.[1]
- Filter the precipitated solid under vacuum to obtain the final product.[1]
- The resulting product is a yellow solid (18.33 g, 64.6% yield).[1]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting materials to the final product.

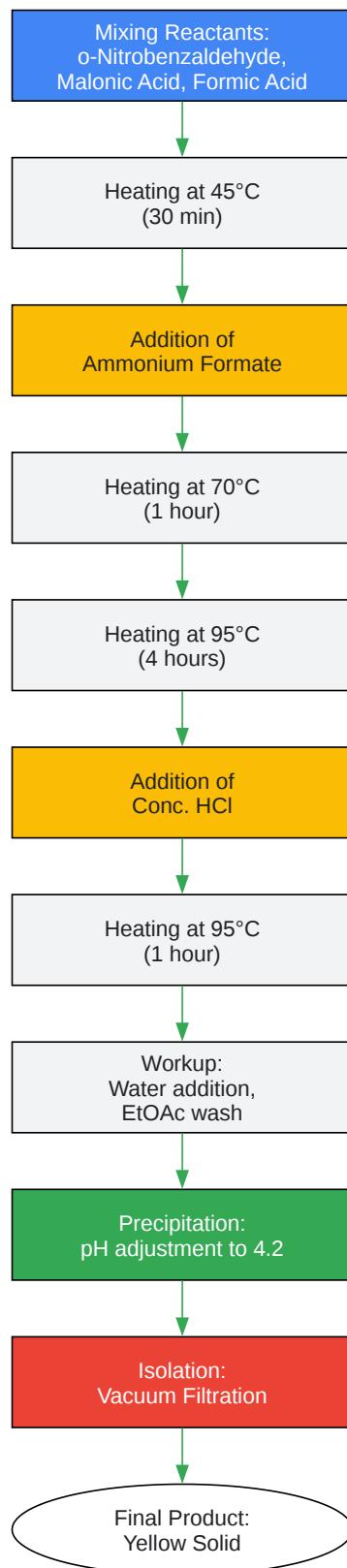


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Caption: One-pot synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid.

Experimental Workflow

The diagram below outlines the key steps of the experimental procedure.

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References

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